[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate
Overview
Description
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate is a complex organic compound with a unique structure that combines sulfamic acid, pyran, and phenyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate involves multiple steps. The key steps include the formation of the pyran ring, the introduction of the sulfamic acid group, and the esterification of the phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfide or thiol derivatives.
Scientific Research Applications
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate exerts its effects involves interactions with molecular targets and pathways. The sulfamic acid group can interact with enzymes and proteins, potentially inhibiting their activity. The pyran ring and phenyl ester groups can also interact with cellular components, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-
Uniqueness
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate is unique due to its combination of sulfamic acid, pyran, and phenyl ester functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C34H43N3O6S2 |
---|---|
Molecular Weight |
653.9 g/mol |
IUPAC Name |
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate |
InChI |
InChI=1S/C34H43N3O6S2/c1-6-37-45(40,41)43-29-20-27(33(3,4)5)30(19-22(29)2)44-31-28(38)21-34(42-32(31)39,17-15-23-7-11-25(35)12-8-23)18-16-24-9-13-26(36)14-10-24/h7-14,19-20,37-38H,6,15-18,21,35-36H2,1-5H3 |
InChI Key |
PXSYHIZJUXSMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)CCC4=CC=C(C=C4)N)O)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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